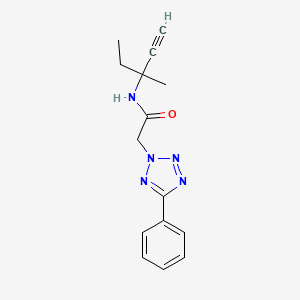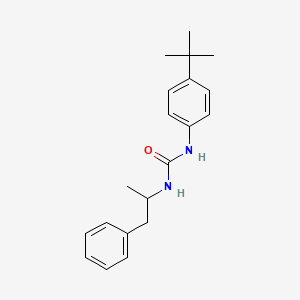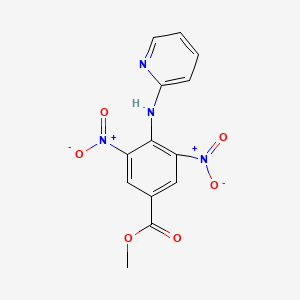![molecular formula C32H34N2O2 B4309989 N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE](/img/structure/B4309989.png)
N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE is a complex organic compound with a unique structure that includes an adamantyl group, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantylamine with a suitable carbonyl compound to form the adamantylamino intermediate. This intermediate is then reacted with 2-(2-phenylethyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE exerts its effects involves interactions with specific molecular targets. The adamantyl group is known for its stability and ability to enhance the compound’s binding affinity to target proteins. The phenyl and benzamide groups contribute to the compound’s overall structure and reactivity, allowing it to interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(aminocarbonyl)phenyl)-2-(2-phenylethyl)benzamide
- 2-(phenylacetyl)-N-(2-phenylethyl)benzamide
- 2-methyl-N-phenethyl-benzamide
Uniqueness
N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE is unique due to the presence of the adamantyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1-adamantylcarbamoyl)phenyl]-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O2/c35-30(27-11-5-4-10-26(27)15-14-22-8-2-1-3-9-22)33-29-13-7-6-12-28(29)31(36)34-32-19-23-16-24(20-32)18-25(17-23)21-32/h1-13,23-25H,14-21H2,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYGDWPFGCVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5CCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,3-dichlorophenoxy)ethyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4309928.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide](/img/structure/B4309936.png)
![N-biphenyl-2-yl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B4309944.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B4309955.png)
![N-(1-ADAMANTYL)-N'-[2-(4-ETHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B4309958.png)

![N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE](/img/structure/B4309977.png)
![5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4309986.png)
![N-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]-N'-PHENYLUREA](/img/structure/B4309996.png)
![2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-METHOXYPHENYL)BENZAMIDE](/img/structure/B4310014.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4310030.png)
![4-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-5-ISOXAZOLONE](/img/structure/B4310034.png)
